2,5-Dichloro-4,6-dimethylnicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 91591-63-8
VCID: VC20843823
InChI: InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)Cl)C#N
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol

2,5-Dichloro-4,6-dimethylnicotinonitrile

CAS No.: 91591-63-8

Cat. No.: VC20843823

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8

Specification

CAS No. 91591-63-8
Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
Standard InChI InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Standard InChI Key UCGWYTUBYASPFG-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C#N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C#N

Introduction

Chemical Identity and Structure

2,5-Dichloro-4,6-dimethylnicotinonitrile is a substituted pyridine compound with the molecular formula C8H6Cl2N2. Its structure consists of a pyridine ring with two chlorine atoms, two methyl groups, and a nitrile group arranged in specific positions.

Chemical Identifiers

The following table provides essential chemical identifiers for 2,5-Dichloro-4,6-dimethylnicotinonitrile:

IdentifierValue
CAS Number91591-63-8
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
IUPAC Name2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
MDL NumberMFCD00052631
InChI KeyUCGWYTUBYASPFG-UHFFFAOYSA-N
PubChem CID334852
SMILESCC1=C(C(=NC(=C1Cl)C)Cl)C#N

The structural arrangement features a pyridine core with chlorine atoms at positions 2 and 5, methyl groups at positions 4 and 6, and a cyano (nitrile) group at position 3 . This strategic arrangement of functional groups contributes to its chemical reactivity and utility in organic synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile is essential for handling, storage, and application in various chemical processes.

Physical Properties

The following table summarizes the key physical properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile:

PropertyValue
Physical StateSolid
ColorWhite to off-white crystalline solid
Melting Point82°C
Boiling Point304.6±37.0°C (Predicted)
Density1.36 g/cm³
SolubilitySoluble in organic solvents (dichloromethane, THF, toluene)

These physical characteristics make 2,5-Dichloro-4,6-dimethylnicotinonitrile suitable for various synthetic applications, as it can be easily handled and processed under standard laboratory conditions .

Chemical Reactivity

The compound demonstrates several key reactive sites:

  • The nitrile group at position 3 can undergo various transformations, including reduction to aldehyde and conversion to amide

  • The chlorine atoms at positions 2 and 5 are susceptible to nucleophilic substitution reactions

  • The pyridine nitrogen can participate in N-oxidation reactions, important for certain pharmaceutical intermediates

These reactive features make 2,5-Dichloro-4,6-dimethylnicotinonitrile a versatile building block for more complex molecules .

Synthesis Methods

Several routes exist for the synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile, with the most common methods outlined below.

From 4,6-dimethyl-2-hydroxynicotinonitrile

A widely employed synthesis route involves a two-step chlorination process:

  • Step 1: Mono-chlorination at the 5-position using sulfuryl chloride

    • 4,6-dimethyl-2-hydroxynicotinonitrile is treated with sulfuryl chloride in CCl₄

    • This yields 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile

    • Typical yield: approximately 94%

  • Step 2: Chlorination at the 2-position using phosphorus oxychloride

    • 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile is reacted with POCl₃

    • This produces the target compound 2,5-dichloro-4,6-dimethylnicotinonitrile

    • Typical yield: approximately 76%

This stepwise approach allows for better control of the chlorination process, resulting in higher yields and purity of the final product .

Alternative Synthesis Route

An alternative synthesis pathway involves:

  • Reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate

  • Synthesis from 2,5-dichloroacetophenone and 4,6-dimethylpyridine in the presence of triethylamine and dichloromethane

The choice of synthesis route depends on reagent availability, desired scale, and specific application requirements.

Applications in Chemical and Pharmaceutical Industries

2,5-Dichloro-4,6-dimethylnicotinonitrile serves as an important intermediate in various chemical and pharmaceutical processes.

Pharmaceutical Applications

The compound plays a key role in pharmaceutical synthesis:

  • Muscarinic Receptor Modulators: Used in the synthesis of ML253, a selective muscarinic receptor 4 (M4) positive allosteric modulator, which shows potential in treating schizophrenia

  • Catechol-O-methyltransferase (COMT) Inhibitors: Serves as a precursor in the synthesis of opicapone, a COMT inhibitor used in the treatment of Parkinson's disease

Chemical Transformations

2,5-Dichloro-4,6-dimethylnicotinonitrile can undergo several useful transformations:

  • Conversion to Oxime: The aldehyde can be further transformed to 2,5-dichloro-4,6-dimethylnicotinaldehyde oxime using hydroxylamine (yield: 89%)

  • Conversion to Imidoyl Chloride: The oxime can then be chlorinated to form 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride using N-chlorosuccinimide (NCS) (yield: 87%)

These transformations demonstrate the versatility of 2,5-Dichloro-4,6-dimethylnicotinonitrile as a synthetic building block.

Classification ParameterDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Hazard CodesXi, Xn (Irritant, Harmful)
Risk Statements20/21/22-36/37/38
Safety Statements26-36/37/39

These classifications highlight the need for appropriate protective measures when handling this compound .

ManufacturerProduct DescriptionPackagingPurityPrice (USD)
TRC2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile10gNot specified$415
Biosynth Carbosynth2,5-Dichloro-4,6-dimethylnicotinonitrile25gNot specified$500
AK Scientific2,5-Dichloro-4,6-dimethylnicotinonitrile100gNot specified$531
American Custom Chemicals2,5-Dichloro-4,6-dimethylnicotinonitrile1g95.00%$649.11
American Custom Chemicals2,5-Dichloro-4,6-dimethylnicotinonitrile10g95.00%$1471.47
Thermo Scientific2,5-Dichloro-4,6-dimethylnicotinonitrile1g≥95%Varies
Thermo Scientific2,5-Dichloro-4,6-dimethylnicotinonitrile10g≥95%Varies

Prices may vary based on quantity, purity, and supplier. Bulk quantities are available for industrial applications .

Supply Chain and Availability

Several manufacturers offer this compound with varying specifications:

  • Purity Levels: Available in research grade (≥95%) and higher purity (98-99%) for specialized applications

  • Packaging Options: Typically supplied in amber glass bottles to protect from light degradation

  • Global Availability: Manufactured by companies in China, Europe, and North America

  • Supply Capacity: Some manufacturers report capacity of up to 10,000 kg, indicating large-scale production capabilities

The widespread availability of 2,5-Dichloro-4,6-dimethylnicotinonitrile facilitates its use in both research and industrial applications.

Related Compounds and Derivatives

Several compounds are structurally related to 2,5-Dichloro-4,6-dimethylnicotinonitrile and are frequently encountered in similar synthetic pathways.

Key Derivatives

Important derivatives include:

  • 2,5-Dichloro-4,6-dimethylnicotinic acid (CAS: 142266-66-8): The carboxylic acid derivative formed by hydrolysis of the nitrile group

  • 2,5-Dichloro-4,6-dimethylnicotinamide (CAS: 175204-44-1): The amide derivative formed through partial hydrolysis of the nitrile group

  • 2,5-Dichloro-4,6-dimethylnicotinaldehyde: The aldehyde derivative formed by reduction of the nitrile group

  • 2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride: A key intermediate in the synthesis of pharmaceutical compounds

These derivatives expand the synthetic utility of 2,5-Dichloro-4,6-dimethylnicotinonitrile, providing access to a diverse array of functional group transformations.

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